molecular formula C10H8ClF3O2 B1398686 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid CAS No. 1036395-80-8

3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B1398686
M. Wt: 252.62 g/mol
InChI Key: UCIFEZHKSFPXMY-UHFFFAOYSA-N
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Description

“3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid” is a chemical compound with the molecular formula C10H8ClF3O2 . It has a molecular weight of 252.62 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClF3O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 308.3±52.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 58.0±3.0 kJ/mol . The flash point is 140.3±30.7 °C . The index of refraction is 1.485 .

Scientific Research Applications

Chlorogenic Acid: A Pharmacological Review

Chlorogenic Acid (CGA) demonstrates a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA can modulate lipid metabolism and glucose homeostasis, offering potential treatments for conditions such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. It is suggested that further studies could optimize its biological and pharmacological effects, allowing practical use as a natural food additive to replace synthetic antibiotics (Naveed et al., 2018).

Cinnamic Acid Derivatives: Anticancer Agents

Cinnamic acid derivatives have received attention in medicinal research due to their anticancer potentials. Despite a rich medicinal tradition, these compounds remained underutilized until the last two decades, when their antitumor efficacy began to be explored more thoroughly. This review compiles literature concerning the synthesis and biological evaluation of various cinnamoyl acids and related derivatives, highlighting their potential in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Sorption of Herbicides to Soil and Minerals

This review focuses on the sorption of phenoxy herbicides, including compounds similar in functionality to 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid, to soil, organic matter, and minerals. It highlights the relevance of soil organic matter and iron oxides as significant sorbents for phenoxy herbicides, suggesting that understanding the interaction between such compounds and soil components is crucial for assessing their environmental fate (Werner, Garratt, & Pigott, 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, and P280, advising to avoid breathing dust or mist, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIFEZHKSFPXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid

Synthesis routes and methods

Procedure details

1N NaOH solution was added to a stirred solution of ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)propanoate (I-85b: 4.8 g, 17.8 mmol) in ethanol and the resulting mixture was stirred at room temperature for 1 hour. The reaction was monitored by TLC (2% ethyl acetate in hexane). The reaction mixture was concentrated under reduced pressure, quenched with ice, acidified with 1N HCl and extracted with DCM (2×150 mL). The organic layer was dried over Na2SO4 and concentrated under reduced pressure to afford the product 4.2 g (97.6%).
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Yield
97.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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